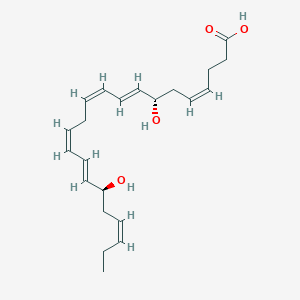

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid

描述

Resolvins are a family of potent lipid mediators derived from both eicosapentaenoic acid (EPA; ) and docosahexaenoic acid (DHA; ). In addition to being anti-inflammatory, resolvins promote the resolution of the inflammatory response back to a non-inflamed state. Resolvin D5 (RvD5) is a DHA-derived resolvin generated by a double dioxygenation mechanism. RvD5 has been identified in media from ionophore-stimulated trout brain cells, in human synovial fluid from patients with rheumatoid arthritis, and in exudates of bacterial infections in mice. RvD5 stimulates the phagocytosis of E. coli by human macrophages, and RvD5 methyl ester enhances bacterial killing in mice inoculated with E. coli. Analytical and biological comparisons of synthetic RvD5 with endogenously derived RvD5 have confirmed its identity as matching the natural product.

生物活性

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation and tissue homeostasis. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and multiple double bonds within its long-chain fatty acid structure. The molecular formula is C22H34O3 with a molecular weight of approximately 350.5 g/mol. The presence of hydroxyl groups at the 7 and 17 positions enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H34O3 |

| Molecular Weight | 350.5 g/mol |

| Stereochemistry | (4Z,7S,8E,10Z,13Z,15E,17S,19Z) |

| Functional Groups | Hydroxyl groups |

Role in Inflammation Resolution

Research indicates that this compound functions as an anti-inflammatory agent by promoting the resolution of inflammation. It is involved in several key processes:

- Inhibition of Neutrophil Infiltration : Studies have shown that this compound significantly reduces neutrophil infiltration in models of acute inflammation. For instance, in murine models of peritonitis induced by zymosan injection, administration of this compound resulted in a reduction of neutrophil counts by approximately 40% at low concentrations (1 ng) .

- Promotion of Macrophage Polarization : It enhances the transition of M1 macrophages to the M2 phenotype. M2 macrophages are associated with tissue repair and resolution of inflammation . This transition is critical for restoring homeostasis following inflammatory responses.

The biological activity of this compound is mediated through various signaling pathways:

- Lipoxin Pathway : It may interact with lipoxin pathways to modulate inflammatory responses. Lipoxins are known to play a role in resolving inflammation and promoting healing .

- Inhibition of Pro-inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines such as TNF-alpha and IL-6 in vitro . This inhibition contributes to its anti-inflammatory effects.

Case Studies

- Postoperative Neuroinflammation : A study investigated the levels of DHA-derived lipids in cerebrospinal fluid (CSF) before and after surgery in older adults. The findings revealed that specific lipid mediators derived from DHA were significantly altered postoperatively. This suggests a potential role for this compound in neuroinflammatory conditions associated with surgery .

- Macrophage Functionality : In vitro studies demonstrated that treatment with this compound enhanced phagocytosis by human macrophages when exposed to zymosan particles. This effect underscores its potential therapeutic applications in enhancing immune responses during infections or inflammatory diseases .

Table 2: Summary of Biological Activities

科学研究应用

Case Studies

- In Vitro Studies : Research has demonstrated that Resolvin D5 can reduce the production of pro-inflammatory cytokines in macrophages. For instance, a study indicated that treatment with Resolvin D5 significantly decreased IL-6 and TNF-alpha levels in LPS-stimulated macrophages .

- Animal Models : In rodent models of acute inflammation (e.g., peritonitis), administration of Resolvin D5 led to a marked reduction in neutrophil infiltration and improved tissue repair .

Case Studies

- Neurodegenerative Diseases : In models of Alzheimer's disease, Resolvin D5 administration resulted in decreased amyloid-beta accumulation and improved cognitive function . This suggests its potential utility in managing neurodegenerative disorders.

- Stroke Recovery : Post-stroke treatment with Resolvin D5 has been associated with enhanced recovery outcomes due to its ability to reduce neuroinflammation and promote neuronal regeneration .

Case Studies

- Atherosclerosis Models : Experimental studies have shown that Resolvin D5 can inhibit the progression of atherosclerotic plaques in animal models by promoting endothelial repair and reducing lipid accumulation .

- Hypertension : In hypertensive rat models, Resolvin D5 administration improved vascular function and reduced blood pressure through its vasodilatory effects .

Case Studies

- Breast Cancer : A study indicated that Resolvin D5 could inhibit breast cancer cell proliferation and induce apoptosis via modulation of apoptotic pathways .

- Combination Therapies : When used alongside traditional chemotherapeutics, Resolvin D5 showed enhanced anti-tumor effects while mitigating chemotherapy-induced inflammation .

属性

IUPAC Name |

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOFZYMMJZILHE-XGTWDWJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。